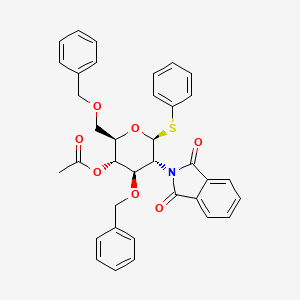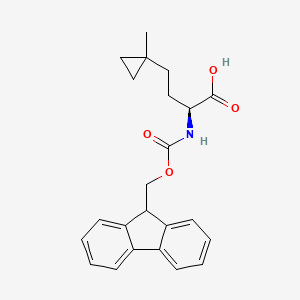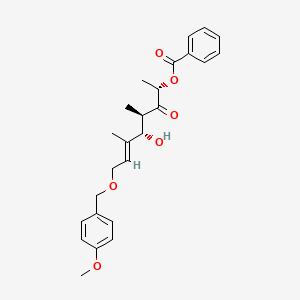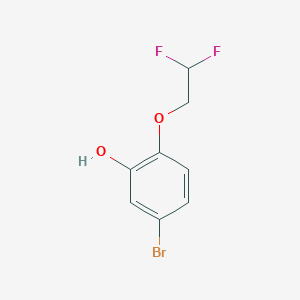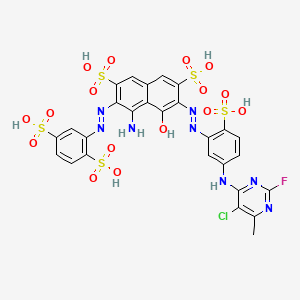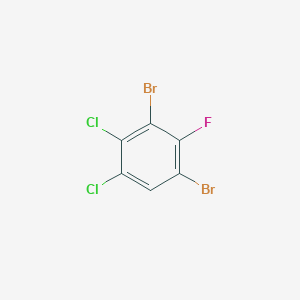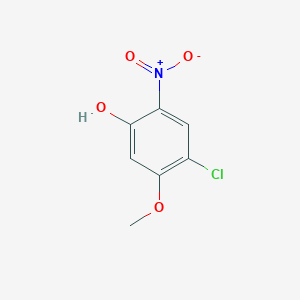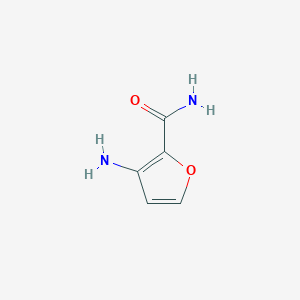![molecular formula C7H10N4O2 B12848239 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with azide compounds under controlled temperature and pressure to form the tetrazole ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways. The exact pathways involved depend on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: This compound has a similar fused ring structure but differs in its chemical properties and applications.
6,7-Dimethyl-3,5,6,7-tetrahydrotetrazolo[1,5-b][1,2,4]triazine: Another heterocyclic compound with a tetrazole ring, but with different substituents and reactivity.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: This compound features a thiazole ring fused to a pyridine ring, offering different biological activities.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C7H10N4O2 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
2-(5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)4-5-1-2-11-6(3-5)8-9-10-11/h5H,1-4H2,(H,12,13) |
Clé InChI |
XMBWLKGYNJJPFC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NN=N2)CC1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
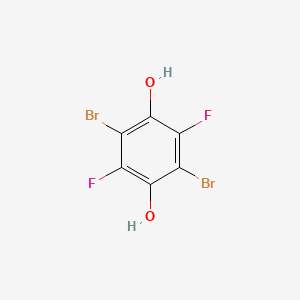
![7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
